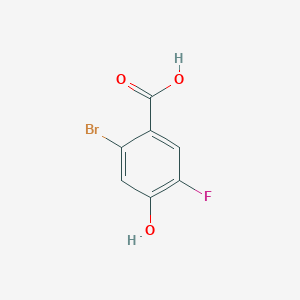

2-Bromo-5-fluoro-4-hydroxybenzoic acid

Descripción

Significance of Halogenated Benzoic Acids in Contemporary Chemical Research

Halogenated benzoic acids are of considerable importance in modern chemical research, primarily serving as versatile intermediates and building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. google.com The introduction of halogens into the benzoic acid framework has a pronounced effect on the molecule's biological and chemical behavior.

In medicinal chemistry, halogenation is a widely used strategy to enhance the pharmacological profile of drug candidates. mdpi.com Halogen atoms can improve a compound's binding affinity to biological targets through specific interactions like halogen bonding—a directional interaction between a covalently bonded halogen and a nucleophilic region. namiki-s.co.jpacs.org Furthermore, halogenation can increase a molecule's lipophilicity, which may enhance its ability to permeate biological membranes. mdpi.com The specific type of halogen and its position on the aromatic ring can be fine-tuned to optimize these properties. For instance, bromine's moderate electronegativity and polarizability make it a useful substituent for improving ligand-protein interactions.

These compounds are also crucial in materials science and as precursors for cross-coupling reactions, where the halogen atom can be replaced by other functional groups to build complex molecular architectures.

Research Context of 2-Bromo-5-fluoro-4-hydroxybenzoic Acid within Aromatic Chemistry

2-Bromo-5-fluoro-4-hydroxybenzoic acid is a polysubstituted aromatic compound whose significance lies in its potential as a specialized chemical intermediate. Its structure incorporates multiple functional groups—a carboxylic acid, a hydroxyl group, a bromine atom, and a fluorine atom—each contributing to its unique reactivity and utility in organic synthesis.

The combination of these groups on a single benzene (B151609) ring creates a molecule with several reactive sites. The carboxylic acid and hydroxyl groups are key functional handles for reactions such as esterification, amidation, and etherification. The bromine atom is a particularly useful site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, due to the strength of the carbon-fluorine bond, is generally less reactive in cross-coupling but significantly influences the electronic nature of the aromatic ring.

The primary research context for this compound is as a building block in multi-step synthetic pathways aimed at producing complex target molecules with specific biological or material properties. Its intricate substitution pattern provides a pre-functionalized scaffold, potentially simplifying the synthesis of elaborate final products.

Table 1: Chemical Properties of 2-Bromo-5-fluoro-4-hydroxybenzoic Acid

| Property | Value |

| Molecular Formula | C₇H₄BrFO₃ |

| Molecular Weight | 235.01 g/mol |

| IUPAC Name | 2-bromo-5-fluoro-4-hydroxybenzoic acid |

| Canonical SMILES | C1=C(C(=C(C=C1F)Br)C(=O)O)O |

| InChI Key | Not readily available in search results |

To illustrate the specificity of this structure, a comparison with its isomers reveals how the relative positions of the substituents can lead to different chemical intermediates.

Table 2: Comparison of Halogenated Hydroxybenzoic Acid Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Bromo-4-fluoro-5-hydroxybenzoic acid | C₇H₄BrFO₃ | 235.02 | 91659-19-7 matrixscientific.com |

| 4-Bromo-5-fluoro-2-hydroxybenzoic acid | C₇H₄BrFO₃ | 235.01 | 1784366-04-6 biosynth.com |

| 5-Bromo-4-fluoro-2-hydroxybenzoic acid | C₇H₄BrFO₃ | 235.01 | 1644-71-9 |

Overview of Research Paradigms and Methodologies Applied to Aromatic Halogenated Compounds

The study and application of aromatic halogenated compounds like 2-Bromo-5-fluoro-4-hydroxybenzoic acid involve a range of established research methodologies for their synthesis, purification, and characterization.

Synthesis and Reaction Methodologies:

Electrophilic Aromatic Substitution (EAS): This is the most common method for introducing halogens and other groups onto an aromatic ring. The existing substituents on the ring dictate the position of new incoming groups. labxchange.org For example, the synthesis of a polysubstituted benzene ring often involves a carefully planned sequence of EAS reactions.

Diazotization Reactions: Aromatic amines can be converted into diazonium salts, which are versatile intermediates that can be substituted with halogens (e.g., in the Sandmeyer reaction). namiki-s.co.jpgoogle.com This is a common route for introducing bromine or chlorine onto an aromatic ring in positions that may not be accessible through direct halogenation. google.com

Transition-Metal-Catalyzed Cross-Coupling: As mentioned, aryl halides are key substrates for forming new bonds, enabling the construction of complex molecular frameworks. nih.gov

Analytical and Characterization Methodologies: The structural confirmation and purity assessment of halogenated aromatic compounds rely on a suite of analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the separation and identification of volatile and semi-volatile organic compounds, including halogenated aromatics. nih.govchromatographyonline.com It provides information on both the retention time and the mass spectrum of a compound, allowing for its identification and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate components of a mixture and is suitable for less volatile compounds like benzoic acid derivatives.

Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for elucidating the precise structure of fluorinated organic molecules, showing the connectivity and chemical environment of atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule, such as the characteristic stretches for hydroxyl (-OH) and carbonyl (C=O) groups. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition.

These methodologies are fundamental to the research and development involving complex halogenated aromatic compounds, enabling chemists to synthesize, isolate, and confirm the structure of novel molecules for a wide range of scientific applications.

Propiedades

IUPAC Name |

2-bromo-5-fluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBPKMLIGRQCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 5 Fluoro 4 Hydroxybenzoic Acid

Reaction Pathways Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for reactions such as esterification and decarboxylation, enabling the synthesis of a variety of derivatives.

Esterification of 2-bromo-5-fluoro-4-hydroxybenzoic acid involves the reaction of its carboxylic acid function with an alcohol, typically in the presence of an acid catalyst. The generally accepted mechanism for acid-catalyzed esterification, known as the Fischer esterification, proceeds through several key steps. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. researchgate.net The alcohol then acts as a nucleophile, attacking this activated carbon. Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. researchgate.net

While specific mechanistic studies on 2-bromo-5-fluoro-4-hydroxybenzoic acid are not widely detailed, the principles remain the same. The reaction rate can be influenced by the steric hindrance around the carboxylic acid and the electronic nature of the substituents on the aromatic ring. For instance, the synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate, a structurally similar compound, is achieved through processes that result in an ester functionality. chemicalbook.com

Below is a table summarizing typical conditions for the esterification of benzoic acid derivatives.

| Parameter | Condition | Purpose |

| Alcohol | Methanol, Ethanol, etc. | Reactant to form the corresponding ester. |

| Catalyst | Concentrated H₂SO₄, HCl | To protonate the carbonyl group and accelerate the reaction. researchgate.net |

| Temperature | Reflux | To increase the reaction rate. |

| Reaction Control | Removal of water | To shift the equilibrium towards the product side. |

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide, which can be induced thermally or catalytically. For hydroxybenzoic acids, this reaction is a known synthetic pathway to produce substituted phenols. nih.gov The decarboxylation of aromatic acids is generally an exergonic reaction, favored entropically. nih.gov The reaction often requires high temperatures or the use of metal catalysts to proceed efficiently. nih.gov

When 2-bromo-5-fluoro-4-hydroxybenzoic acid undergoes decarboxylation, the expected product is 3-bromo-6-fluorophenol . The stability of the resulting carbanion intermediate is a key factor in the reaction mechanism. The presence of electron-withdrawing groups, such as the halogens on the ring, can influence this stability. Studies on similar compounds have shown that the reaction conditions, including the solvent and catalyst system, are critical for achieving high yields. researchgate.net For example, a combination of a choline (B1196258) chloride-urea deep eutectic solvent has been shown to act as both a catalyst and a solvent for the decarboxylation of other hydroxybenzoic acids, resulting in high phenol (B47542) yields under mild conditions. researchgate.net

Reactions at the Halogenated Centers (Bromine and Fluorine)

The bromine and fluorine atoms on the aromatic ring are sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, providing pathways to introduce a wide range of functional groups.

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated aromatic compounds. youtube.com This reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to the halogen leaving group to stabilize the intermediate Meisenheimer complex. youtube.com In 2-bromo-5-fluoro-4-hydroxybenzoic acid, the carboxylic acid group is a significant electron-withdrawing group.

The reactivity of halogens in SNAr reactions is often counterintuitive compared to aliphatic substitutions, with fluorine typically being the most reactive leaving group due to its high electronegativity, which strongly polarizes the carbon-halogen bond and makes the carbon atom more susceptible to nucleophilic attack. youtube.comnih.gov The general reactivity trend is F > Cl > Br > I. youtube.com Therefore, in a competitive scenario, a nucleophile would likely displace the fluorine atom over the bromine atom, assuming favorable positioning relative to activating groups. The hydroxyl group's electron-donating resonance effect can deactivate positions ortho and para to it, further influencing the regioselectivity of the substitution.

| Feature | Fluorine Center (C-5) | Bromine Center (C-2) |

| Electronegativity | High | Moderate |

| Leaving Group Ability (SNAr) | Generally better due to stabilization of the first step. youtube.com | Generally poorer than fluorine. youtube.com |

| Activating Groups | Para to Hydroxyl (deactivating), Meta to Carboxyl (activating) | Ortho to Carboxyl (activating), Meta to Hydroxyl (less deactivating) |

| Predicted Reactivity | Potentially high, depending on the deactivating effect of the hydroxyl group. | High due to strong activation from the ortho carboxyl group. |

The outcome of an SNAr reaction on this molecule would be highly dependent on the specific nucleophile used and the reaction conditions, which could be tuned to favor substitution at either the fluorine or bromine position. nih.gov

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org In 2-bromo-5-fluoro-4-hydroxybenzoic acid, both the hydroxyl and carboxylic acid groups are potential DMGs. However, their acidic protons would be abstracted first by the organolithium base. Therefore, protection of these groups is a prerequisite for successful DoM. The hydroxyl group could be protected as a methyl ether or silyl (B83357) ether, and the carboxylic acid could be converted to an amide or an oxazoline, which are excellent DMGs.

Once protected, the molecule presents several possibilities. The protected hydroxyl or carboxyl group could direct lithiation to an adjacent open carbon position. Alternatively, a lithium-halogen exchange reaction could occur, preferentially at the more reactive bromine site, to form an aryllithium intermediate. This intermediate can then be trapped with various electrophiles to introduce new functional groups with high regioselectivity.

The bromine atom at the C-2 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. frontierspecialtychemicals.com Aryl bromides are common substrates for these reactions due to their optimal reactivity with palladium catalysts. frontierspecialtychemicals.com

In a typical Suzuki-Miyaura coupling, 2-bromo-5-fluoro-4-hydroxybenzoic acid (or its protected form) would be reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction would result in the formation of a new carbon-carbon bond at the C-2 position, replacing the bromine atom. This strategy is a cornerstone of modern organic synthesis for constructing complex biaryl structures and other functionalized aromatic systems.

The table below outlines the essential components for a Suzuki-Miyaura cross-coupling reaction involving this substrate.

| Component | Example | Role |

| Aryl Halide | 2-Bromo-5-fluoro-4-hydroxybenzoic acid | The electrophilic partner. |

| Organoboron Reagent | Phenylboronic acid | The nucleophilic partner, provides the new carbon fragment. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |

| Base | K₂CO₃, Cs₂CO₃, NaOH | Activates the organoboron reagent and participates in the catalytic cycle. |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and facilitates the reaction. |

Reactivity of the Hydroxyl Group in 2-Bromo-5-fluoro-4-hydroxybenzoic Acid

The phenolic hydroxyl (-OH) group at the C4 position of 2-Bromo-5-fluoro-4-hydroxybenzoic acid is a primary site for chemical modification. Its reactivity is characteristic of substituted phenols, involving reactions such as alkylation and acylation, which transform the hydroxyl into an ether or ester, respectively. These transformations are crucial for altering the molecule's physical and chemical properties.

Alkylation: The conversion of the phenolic hydroxyl group to an ether functionality (O-alkylation) is commonly achieved through the Williamson ether synthesis. wikipedia.org This method involves the deprotonation of the hydroxyl group by a base to form a more nucleophilic phenoxide ion. tiwariacademy.com The subsequent reaction of this intermediate with an alkyl halide via an SN2 mechanism yields the corresponding ether. organic-synthesis.com The choice of base is critical; common bases include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). organic-synthesis.comgordon.edu Primary alkyl halides are the preferred alkylating agents to ensure substitution is favored over elimination, which can be a competing reaction with secondary or tertiary halides. wikipedia.org

| Alkylating Agent | Base | General Product Structure |

|---|---|---|

| Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | 2-Bromo-5-fluoro-4-methoxybenzoic acid |

| Ethyl bromide (CH₃CH₂Br) | Sodium hydroxide (NaOH) | 2-Bromo-4-ethoxy-5-fluorobenzoic acid |

| Benzyl chloride (C₆H₅CH₂Cl) | Potassium carbonate (K₂CO₃) | 4-(Benzyloxy)-2-bromo-5-fluorobenzoic acid |

Acylation: The hydroxyl group can be readily acylated to form an ester. A standard method for this transformation is the Schotten-Baumann reaction, which involves treating the phenol with an acyl chloride or acid anhydride (B1165640) in the presence of a base. iitk.ac.injk-sci.com The base, typically aqueous sodium hydroxide or pyridine, serves to deprotonate the phenol, thereby increasing its nucleophilicity. vedantu.com It also neutralizes the acidic byproduct (e.g., HCl) generated during the reaction. byjus.com For instance, the acetylation of 4-hydroxybenzoic acid using acetic anhydride is a well-established procedure that yields an acetoxy derivative. uwimona.edu.jmgoogle.com

| Acylating Agent | Base | General Product Structure |

|---|---|---|

| Acetyl chloride (CH₃COCl) | Pyridine | 4-Acetoxy-2-bromo-5-fluorobenzoic acid |

| Acetic anhydride ((CH₃CO)₂O) | Sulfuric acid (catalyst) | 4-Acetoxy-2-bromo-5-fluorobenzoic acid |

| Benzoyl chloride (C₆H₅COCl) | Sodium hydroxide (NaOH) | 4-(Benzoyloxy)-2-bromo-5-fluorobenzoic acid |

Oxidation: Phenolic hydroxyl groups are susceptible to oxidation. The electron-donating nature of the -OH group enhances the reactivity of the aromatic ring, making it easier to oxidize compared to benzene (B151609) itself. jove.com The oxidation of phenols can lead to the formation of quinones. libretexts.org Specifically, 1,4-dihydroxybenzenes (hydroquinones) are oxidized to p-benzoquinones. libretexts.org While 2-bromo-5-fluoro-4-hydroxybenzoic acid is not a hydroquinone, its 4-hydroxy moiety can be a target for oxidation. The reaction can be complex due to the heavy substitution on the ring, but treatment with strong oxidizing agents such as chromic acid or Fremy's salt ((KSO₃)₂NO) can potentially convert the phenol into a corresponding benzoquinone derivative. libretexts.orglibretexts.org These redox reactions are often reversible. jove.com

Reduction: The direct chemical reduction of a phenolic hydroxyl group to a hydrogen atom is not a synthetically viable pathway under standard conditions. The carbon-oxygen bond in phenols is strong and stable due to the sp² hybridization of the carbon and resonance delocalization. Cleavage of this bond typically requires harsh reaction conditions that would simultaneously reduce other functional groups on the molecule, such as the carboxylic acid and the aromatic ring itself, thus lacking selectivity.

Influence of Substituent Effects on Reaction Kinetics and Selectivity

The rate and outcome of chemical reactions involving 2-bromo-5-fluoro-4-hydroxybenzoic acid are governed by the interplay of electronic and steric effects exerted by its four distinct substituents: a hydroxyl group, a carboxylic acid, a bromine atom, and a fluorine atom.

The electronic influence of a substituent is a combination of its inductive and resonance effects. The inductive effect (-I or +I) is the transmission of charge through sigma bonds, while the resonance effect (-R or +R) involves the delocalization of pi electrons.

Hydroxyl (-OH) Group: This group is strongly activating. It exerts a moderate electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a very strong electron-donating resonance effect (+R) via its lone pairs. The +R effect dominates, significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions. masterorganicchemistry.com

Fluorine (-F) and Bromine (-Br) Groups: Halogens are deactivating groups. masterorganicchemistry.com Both fluorine and bromine exhibit a strong -I effect and a weaker +R effect. Due to their high electronegativity, the inductive electron withdrawal is more significant than the resonance donation, resulting in a net decrease in the ring's electron density and a slower rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.compharmaguideline.com

Carboxylic Acid (-COOH) Group: This group is strongly deactivating through both a -I effect and a -R effect. It withdraws electron density from the ring, making it less reactive towards electrophiles. pharmaguideline.com

In addition to electronic effects, steric effects play a role. The bromine atom at the C2 position presents a degree of steric hindrance, which can impede access to the adjacent C3 position and influence the preferred conformation of the neighboring carboxylic acid group.

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect | Directing Effect (for EAS) |

|---|---|---|---|---|

| -OH | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| -F | -I (Strongly Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -Br | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -COOH | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |

Regioselectivity refers to the preference for a reaction to occur at a specific position on the molecule. For electrophilic aromatic substitution (EAS) on 2-bromo-5-fluoro-4-hydroxybenzoic acid, the directing effects of the substituents determine the position of attack. The hydroxyl group is the most powerful activating group and directs incoming electrophiles to its ortho and para positions.

The position para to the -OH group is C1, which is occupied by the carboxylic acid.

One position ortho to the -OH group is C5, which is occupied by the fluorine atom.

The other ortho position, C3, is unsubstituted.

Stereoselectivity becomes a consideration when a new chiral center is formed in a derivative of the molecule. While the parent molecule is achiral, reactions at its functional groups can introduce chirality. For example, if the carboxylic acid group is converted into an ester using a chiral alcohol, a pair of diastereomers will be formed. Similarly, alkylation of the hydroxyl group with a chiral alkylating agent would produce diastereomeric ethers. The pre-existing substituents, particularly the bulky bromine atom at C2, could exert steric influence that may lead to a preferential formation of one diastereomer over the other, resulting in a degree of stereoselectivity.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Bromo 5 Fluoro 4 Hydroxybenzoic Acid

Vibrational Spectroscopy (FT-IR and FT-Raman) Analysis

Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure of 2-Bromo-5-fluoro-4-hydroxybenzoic acid. The analysis of infrared absorption and Raman scattering provides a detailed fingerprint of the molecule's vibrational modes.

The vibrational spectrum of 2-Bromo-5-fluoro-4-hydroxybenzoic acid is complex due to its numerous functional groups and substituted benzene (B151609) ring. While direct experimental spectra for this specific compound are not widely published, a detailed assignment of its fundamental vibrational modes can be extrapolated from data on similar substituted benzoic acids and through theoretical calculations, such as Density Functional Theory (DFT).

Key vibrational modes for 2-Bromo-5-fluoro-4-hydroxybenzoic acid are expected in the following regions:

O-H Vibrations: The hydroxyl (-OH) and carboxylic acid (-COOH) groups give rise to characteristic stretching and bending vibrations. The O-H stretching of the carboxylic acid typically appears as a very broad band in the FT-IR spectrum, generally in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding. The phenolic O-H stretch is expected as a sharper band around 3600-3200 cm⁻¹. Out-of-plane O-H bending vibrations are anticipated in the 950-850 cm⁻¹ region.

C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is one of the most intense bands in the FT-IR spectrum, typically observed between 1710 and 1680 cm⁻¹. The exact position is sensitive to the electronic effects of the ring substituents and the extent of hydrogen bonding.

C-O Stretching and O-H Bending: The C-O stretching of the carboxylic acid and phenolic group, coupled with in-plane O-H bending, are expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

Aromatic Ring Vibrations: The C-C stretching vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the number and position of these bands. In-plane and out-of-plane C-H bending vibrations are also expected, with the latter being particularly useful for confirming the substitution pattern.

C-F and C-Br Vibrations: The C-F stretching vibration is expected to produce a strong band in the 1250-1020 cm⁻¹ region. The C-Br stretching vibration occurs at lower frequencies, typically in the 680-515 cm⁻¹ range.

An interactive data table of expected vibrational modes is provided below:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FT-IR) | Expected Wavenumber Range (cm⁻¹) (FT-Raman) | Notes |

| Carboxylic Acid O-H Stretch | 3300-2500 (broad) | Weak or absent | Broadness is due to strong intermolecular hydrogen bonding. |

| Phenolic O-H Stretch | 3600-3200 | Weak | Position is sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3100-3000 | Strong | Typically appears as a series of weak to medium bands. |

| Carbonyl (C=O) Stretch | 1710-1680 | Medium | A very strong and characteristic band in the IR spectrum. |

| Aromatic C=C Stretch | 1600-1450 | Strong | Multiple bands are expected due to the substituted ring. |

| In-plane O-H Bend | 1440-1395 | Weak | Often coupled with C-O stretching. |

| C-O Stretch (Carboxylic & Phenolic) | 1300-1200 | Medium | Can be coupled with other modes. |

| C-F Stretch | 1250-1020 | Weak | Typically a strong band in the IR spectrum. |

| Out-of-plane C-H Bend | 900-675 | Weak | The pattern of these bands can be indicative of the substitution on the benzene ring. |

| C-Br Stretch | 680-515 | Medium-Strong | Appears in the lower frequency region of the mid-IR spectrum. |

Hydrogen bonding plays a significant role in the vibrational spectrum of 2-Bromo-5-fluoro-4-hydroxybenzoic acid. The presence of both a carboxylic acid and a hydroxyl group allows for the formation of strong intermolecular hydrogen bonds, typically resulting in a dimeric structure for the carboxylic acid.

The most prominent evidence of hydrogen bonding in the FT-IR spectrum is the broad and red-shifted O-H stretching band of the carboxylic acid, appearing in the 3300-2500 cm⁻¹ region. This broadening is a direct consequence of the distribution of hydrogen bond strengths in the solid state. The carbonyl (C=O) stretching frequency is also affected; intermolecular hydrogen bonding typically lowers the C=O stretching frequency (a red shift) compared to the monomeric form. For substituted benzoic acids, this shift can be in the range of 15-30 cm⁻¹.

The phenolic O-H group can also participate in hydrogen bonding, which would be reflected in the position and shape of its O-H stretching band. A sharper, higher frequency band would suggest a free or weakly bonded phenolic -OH, while a broader, lower frequency band would indicate stronger hydrogen bonding. The specific interactions will depend on the crystal packing of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Bromo-5-fluoro-4-hydroxybenzoic acid, providing detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

The ¹H NMR spectrum of 2-Bromo-5-fluoro-4-hydroxybenzoic acid is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electronic effects (inductive and resonance) of the bromine, fluorine, hydroxyl, and carboxylic acid substituents.

Aromatic Protons: There are two aromatic protons in the molecule. Their chemical shifts will be in the aromatic region (typically 6.5-8.5 ppm). The proton ortho to the bromine atom is expected to be at a higher chemical shift (downfield) due to the deshielding effect of the halogen. The proton positioned between the fluorine and hydroxyl groups will also have its chemical shift influenced by these substituents.

Acidic Protons: The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent. The phenolic hydroxyl proton will also appear as a singlet, with its chemical shift being sensitive to the solvent and temperature, generally in the range of 5-10 ppm.

A table of predicted ¹H NMR chemical shifts is provided below:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic H (adjacent to Br) | ~7.5 - 8.0 | Doublet | Deshielded by the adjacent bromine atom. Coupling to the other aromatic proton. |

| Aromatic H (adjacent to F/OH) | ~7.0 - 7.5 | Doublet | Shielded relative to the other aromatic proton due to the electron-donating effect of the hydroxyl group. |

| Carboxylic Acid -COOH | > 10.0 | Broad Singlet | Chemical shift is highly variable and depends on solvent and concentration. |

| Phenolic -OH | 5.0 - 10.0 | Singlet | Chemical shift is dependent on solvent, concentration, and temperature. |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of 2-Bromo-5-fluoro-4-hydroxybenzoic acid will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts provide information about the electronic environment of each carbon.

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of 165-175 ppm.

Aromatic Carbons: The six aromatic carbons will have chemical shifts in the range of 100-160 ppm. The carbons directly attached to the electronegative substituents (Br, F, O) will have their chemical shifts significantly affected. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

A table of predicted ¹³C NMR chemical shifts is provided below:

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C=O (Carboxylic Acid) | 165-175 | Most deshielded carbon. |

| C-OH | 150-160 | Deshielded due to the attached oxygen atom. |

| C-F | 155-165 (with C-F coupling) | Deshielded by the fluorine atom and will appear as a doublet due to one-bond coupling with ¹⁹F. |

| C-Br | 110-120 | Shielded by the "heavy atom effect" of bromine. |

| C-COOH | 120-130 | The ipso-carbon attached to the carboxylic acid group. |

| Aromatic C-H | 115-135 | The chemical shifts of the two C-H carbons will be distinct and can be assigned with the help of 2D NMR. Carbons adjacent to fluorine will show smaller C-F couplings. |

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The spectrum of 2-Bromo-5-fluoro-4-hydroxybenzoic acid will show a single signal for the fluorine atom. The chemical shift will be characteristic of an aromatic C-F bond. Furthermore, this signal will exhibit coupling to the nearby aromatic protons, providing valuable information for structural confirmation.

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the atoms in 2-Bromo-5-fluoro-4-hydroxybenzoic acid.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show a cross-peak between the two aromatic protons, confirming their scalar coupling and proximity in the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the signals for the two aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons. For instance, the carboxylic acid proton should show a correlation to the carbonyl carbon and the ipso-carbon of the aromatic ring. The aromatic protons would show correlations to several other carbons in the ring, allowing for the complete assignment of the carbon skeleton.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all the ¹H and ¹³C signals can be achieved, thereby confirming the structure of 2-Bromo-5-fluoro-4-hydroxybenzoic acid.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of 2-Bromo-5-fluoro-4-hydroxybenzoic acid. With a molecular formula of C₇H₄BrFO₃, the nominal mass of the compound is 235 g/mol . A key characteristic in the mass spectrum of this compound is the isotopic signature of the bromine atom. Due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion region will display two distinct peaks of almost equal intensity separated by two mass units (M and M+2), which is a definitive indicator of a monobrominated compound. miamioh.edu

Analysis of the fragmentation patterns provides further structural confirmation. For carboxylic acids, common fragmentation pathways include the loss of small, stable molecules. The fragmentation of 2-Bromo-5-fluoro-4-hydroxybenzoic acid is expected to show characteristic losses, such as the cleavage of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for obtaining the exact mass of 2-Bromo-5-fluoro-4-hydroxybenzoic acid, which allows for the unambiguous determination of its elemental composition. The calculated exact mass for the molecular formula C₇H₄BrFO₃ is 233.9328 g/mol . This high degree of accuracy helps to distinguish the compound from other molecules that may have the same nominal mass but a different elemental formula. HRMS data is critical for confirming the identity of newly synthesized batches or for identifying the compound in complex mixtures.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄BrFO₃ |

| Calculated Exact Mass | 233.9328 g/mol |

LC-MS Techniques for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to assess the purity and confirm the identity of 2-Bromo-5-fluoro-4-hydroxybenzoic acid. In a typical LC-MS analysis, a reversed-phase column (such as a C18) is used to separate the target compound from any impurities, starting materials, or byproducts. nih.govvu.edu.au

Following chromatographic separation, the eluent is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, often in negative ion mode for acidic compounds. The mass spectrometer serves as a highly specific detector, confirming the identity of the peak eluting at a specific retention time by its mass-to-charge ratio (m/z). For 2-Bromo-5-fluoro-4-hydroxybenzoic acid, the deprotonated molecule ([M-H]⁻) would be observed at m/z 232.9255. Tandem mass spectrometry (LC-MS/MS) can further enhance confidence by monitoring the fragmentation of this parent ion into specific product ions, such as the characteristic loss of carbon dioxide (CO₂, 44 Da), which is a hallmark fragmentation for benzoic acids. rrml.roresearchgate.net

| Ion Type | Expected m/z | Description |

|---|---|---|

| Parent Ion [M-H]⁻ | 232.9 / 234.9 | Deprotonated molecule showing bromine isotope pattern. |

| Fragment Ion [M-H-CO₂]⁻ | 188.9 / 190.9 | Result of decarboxylation (loss of 44 Da) from the parent ion. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of 2-Bromo-5-fluoro-4-hydroxybenzoic acid. The molecule contains a substituted benzene ring, which acts as a chromophore—the part of the molecule responsible for absorbing UV or visible light. The absorption of UV radiation excites electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions). rsc.org

| Electronic Transition | Structural Feature | Expected Absorption Region |

|---|---|---|

| π → π* | Substituted benzene ring (chromophore) | 200-300 nm rsc.org |

| - | -OH, -Br, -F groups (auxochromes) | Modify λmax and intensity of primary transitions cdnsciencepub.comrasayanjournal.co.in |

Theoretical and Computational Chemistry Studies on 2 Bromo 5 Fluoro 4 Hydroxybenzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of 2-Bromo-5-fluoro-4-hydroxybenzoic acid. These computational approaches provide detailed insights into the molecule's structure, stability, and vibrational characteristics at an atomic level. Methods like DFT, often using functionals such as B3LYP combined with basis sets like 6-311++G(d,p), are frequently utilized to balance computational cost and accuracy in predicting the properties of benzoic acid derivatives. researchgate.net

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 2-Bromo-5-fluoro-4-hydroxybenzoic acid, calculations are performed to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov

The optimization process reveals the planar structure of the benzene (B151609) ring, with the substituents—bromo, fluoro, hydroxyl, and carboxylic acid groups—positioned accordingly. The calculations would confirm the expected C-C bond lengths within the aromatic ring and the characteristic bond lengths of the C-Br, C-F, C-O, O-H, and C=O functional groups. Comparing these theoretical values with experimental data, if available, serves to validate the chosen computational method. nih.gov

Table 1: Predicted Structural Parameters for 2-Bromo-5-fluoro-4-hydroxybenzoic Acid Note: These values are representative examples derived from DFT calculations on similar aromatic compounds.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-O (hydroxyl) | ~1.36 Å |

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | C-C-F | ~119° |

| Bond Angle | O=C-O (carboxyl) | ~123° |

Conformational analysis of 2-Bromo-5-fluoro-4-hydroxybenzoic acid involves studying the different spatial orientations of its flexible functional groups, primarily the carboxylic acid (-COOH) and hydroxyl (-OH) groups. The rotation around the single bonds connecting these groups to the aromatic ring gives rise to various conformers with distinct energies. researchgate.netmdpi.com

Theoretical calculations are employed to map the potential energy landscape by systematically rotating these groups. This analysis typically identifies several stable conformers (local minima) and the transition states that connect them. For the carboxylic acid group, two main planar conformers, often labeled trans and cis, are possible depending on the orientation of the hydroxyl hydrogen with respect to the carbonyl oxygen. researchgate.netmdpi.com The trans conformer, which allows for an intramolecular hydrogen bond within the carboxylic group, is generally the most stable. researchgate.net The orientation of the hydroxyl group's hydrogen atom relative to the adjacent fluorine atom also contributes to the conformational diversity. mdpi.com The energy difference between these conformers provides insight into their relative populations at thermal equilibrium.

Table 2: Relative Energies of Hypothetical Conformers of 2-Bromo-5-fluoro-4-hydroxybenzoic Acid

| Conformer | Description | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Conformer I (trans-COOH) | Most stable orientation of carboxyl and hydroxyl groups. | 0.00 | Most Stable |

| Conformer II (cis-COOH) | Higher energy orientation of the carboxyl group. | 2.5 - 4.5 | Less Stable |

| Conformer III (rotated -OH) | Alternate orientation of the hydroxyl group. | 1.0 - 2.0 | Less Stable |

Vibrational frequency calculations are performed on the optimized geometry of 2-Bromo-5-fluoro-4-hydroxybenzoic acid to predict its infrared (IR) and Raman spectra. These computations determine the frequencies of the normal modes of vibration, which correspond to specific bond stretches, bends, and torsions within the molecule. nih.govresearchgate.net The agreement between the calculated and experimentally measured spectra is a key criterion for confirming the predicted molecular structure. nih.gov

Potential Energy Distribution (PED) analysis is subsequently used to assign the calculated frequencies to specific vibrational modes. PED quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given normal mode. This allows for a detailed understanding of the molecule's vibrational dynamics, such as identifying the characteristic frequencies for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and vibrations involving the C-Br and C-F bonds. nih.gov

Table 3: Selected Calculated Vibrational Frequencies and Their Assignments

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3550 | O-H Stretch | Hydroxyl (-OH) |

| ~3450 | O-H Stretch | Carboxylic Acid (-COOH) |

| ~1720 | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Carboxylic Acid / Phenolic |

| ~1150 | C-F Stretch | Aryl-Fluoride |

| ~650 | C-Br Stretch | Aryl-Bromide |

Electronic Structure Analysis

The electronic structure of 2-Bromo-5-fluoro-4-hydroxybenzoic acid dictates its chemical reactivity and optical properties. Computational methods are used to analyze the distribution of electrons and identify regions of the molecule that are likely to participate in chemical reactions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. nih.gov For 2-Bromo-5-fluoro-4-hydroxybenzoic acid, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, while the LUMO may be distributed over the carboxylic acid group and the ring system.

Table 4: Calculated Frontier Molecular Orbital Properties

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | 4.0 to 5.0 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species and for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

The MEP map is color-coded to indicate different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. nih.govresearchgate.net

For 2-Bromo-5-fluoro-4-hydroxybenzoic acid, the MEP map would show significant negative potential around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, making them prime targets for electrophiles. nih.gov The hydrogen atom of the carboxylic acid and, to a lesser extent, the hydroxyl group would exhibit a strong positive potential (blue region), indicating their acidic nature and susceptibility to attack by nucleophiles or bases. The aromatic ring itself would show a complex potential distribution influenced by the electron-withdrawing and donating effects of its various substituents.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. This analysis provides a localized, Lewis-like picture of molecular bonding, which is invaluable for understanding the structure and stability of a molecule like 2-bromo-5-fluoro-4-hydroxybenzoic acid.

The core of NBO analysis involves the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals, signifying greater electron delocalization and stabilization of the molecule. For a substituted benzoic acid derivative, key interactions would be expected between the lone pairs (LP) of the oxygen, fluorine, and bromine atoms and the antibonding orbitals (π*) of the benzene ring and the carbonyl group.

Expected Interactions in 2-Bromo-5-fluoro-4-hydroxybenzoic Acid:

LP(O) -> π(C-C):* The lone pairs on the hydroxyl and carboxylic acid oxygen atoms can donate electron density to the antibonding π* orbitals of the aromatic ring, contributing to resonance stabilization.

LP(F) -> π(C-C):* The fluorine atom's lone pairs can also participate in similar delocalization, although the high electronegativity of fluorine might moderate this effect.

LP(Br) -> π(C-C):* The bromine atom, with its larger and more diffuse lone pair orbitals, is also expected to contribute to this delocalization.

A hypothetical data table for such interactions, based on typical findings for similar molecules, is presented below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) O (hydroxyl) | π* (C-C) ring | Data not available |

| LP (2) O (carbonyl) | π* (C-O) carboxyl | Data not available |

| LP (3) F | π* (C-C) ring | Data not available |

| LP (4) Br | π* (C-C) ring | Data not available |

This analysis would provide quantitative insights into the hyperconjugative and resonance effects that govern the molecule's electronic structure and stability.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, primarily based on Density Functional Theory (DFT), are instrumental in predicting and interpreting spectroscopic data. For 2-bromo-5-fluoro-4-hydroxybenzoic acid, these calculations would typically be performed using a basis set like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost.

Key Spectroscopic Predictions:

Vibrational Frequencies (FT-IR and Raman): Calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in FT-IR and Raman spectra. This allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of functional groups like O-H (hydroxyl), C=O (carbonyl), C-F, and C-Br.

Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. This would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions typically involve π -> π* and n -> π* electronic excitations within the aromatic system.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra to specific atoms in the molecule.

A representative table for predicted vibrational frequencies is shown below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | Data not available |

| C=O stretch (carboxyl) | Data not available |

| C-F stretch | Data not available |

| C-Br stretch | Data not available |

Solvation Effects and Environmental Influence on Electronic Properties

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects. By performing calculations in different simulated solvents (e.g., water, ethanol, chloroform), one can study how the polarity of the medium affects the molecule's geometry, electronic structure, and spectroscopic properties.

Key Parameters Influenced by Solvation:

Dipole Moment: The dipole moment of the molecule is expected to increase in polar solvents due to the stabilization of charge separation.

HOMO-LUMO Energy Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often changes with solvent polarity, which can lead to shifts in the UV-Vis absorption spectrum (solvatochromism).

Spectroscopic Shifts: The vibrational frequencies and NMR chemical shifts can also be altered by specific interactions with solvent molecules.

The table below illustrates how the HOMO-LUMO gap might be expected to change with the solvent environment.

| Solvent | Dielectric Constant (ε) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Gas Phase | 1 | Data not available | Data not available | Data not available |

| Water | 78.39 | Data not available | Data not available | Data not available |

| Ethanol | 24.55 | Data not available | Data not available | Data not available |

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant electron delocalization and charge asymmetry, such as substituted benzoic acids, can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Computational chemistry allows for the prediction of these properties.

Key NLO Parameters:

Polarizability (α): This measures the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary determinant of second-order NLO effects. A large β value indicates a strong NLO response.

These parameters are calculated based on the molecule's response to an applied electric field. The presence of both electron-donating (hydroxyl) and electron-withdrawing (carboxyl, fluoro, bromo) groups on the aromatic ring can lead to a significant intramolecular charge transfer, which is a key requirement for a high hyperpolarizability. The total first-order hyperpolarizability (β_tot) is a critical value for assessing the NLO potential of the molecule.

A summary of the predicted NLO properties would typically be presented in a table like the one below.

| Parameter | Value (a.u.) |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First-Order Hyperpolarizability (β_tot) | Data not available |

Advanced Analytical Methodologies in the Study of 2 Bromo 5 Fluoro 4 Hydroxybenzoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and purity evaluation of 2-Bromo-5-fluoro-4-hydroxybenzoic acid from reaction mixtures and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods utilized.

Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the analysis of benzoic acid derivatives. ekb.egnih.gov For 2-Bromo-5-fluoro-4-hydroxybenzoic acid, a C18 column is typically the stationary phase of choice, offering excellent separation based on hydrophobicity. nih.gov The mobile phase generally consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. ekb.egvu.edu.auresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the analyte and any impurities with differing polarities. ekb.eg

Detection is commonly achieved using a UV-Vis detector, as the aromatic ring of the molecule absorbs ultraviolet light. nih.govresearchgate.net The selection of the detection wavelength is critical for achieving high sensitivity. A typical analysis would be monitored at a wavelength around 230-254 nm. nih.govresearchgate.net Method validation according to International Council for Harmonisation (ICH) guidelines is essential to ensure the reliability of the results, assessing parameters such as linearity, accuracy, precision, and robustness. ekb.eglongdom.org

Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Hydroxybenzoic Acid

| Parameter | Value/Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 230 nm |

This table presents a typical set of starting parameters for the HPLC analysis of a hydroxybenzoic acid derivative, which would be optimized for the specific analysis of 2-Bromo-5-fluoro-4-hydroxybenzoic acid.

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, due to the low volatility and high polarity of 2-Bromo-5-fluoro-4-hydroxybenzoic acid, stemming from its carboxylic acid and hydroxyl functional groups, direct analysis by GC is challenging. research-solution.comnih.gov Therefore, a crucial derivatization step is required to convert the analyte into a more volatile and thermally stable form. tcichemicals.comchromtech.comcolostate.edu

The most common derivatization approach for carboxylic acids and phenols is silylation. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) groups, respectively. tcichemicals.comchromtech.com This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. chromtech.com

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., a 5% phenyl-dimethylpolysiloxane phase). thermofisher.com The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for unequivocal identification. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Acidic Compounds

| Reagent Class | Example Reagent | Target Functional Groups |

| Silylating Agents | BSTFA, MTBSTFA | -COOH, -OH |

| Alkylating Agents | Diazomethane, Alkyl Halides | -COOH, -OH |

| Acylating Agents | Perfluoroacid Anhydrides | -OH, -NH2 |

This table summarizes common derivatization strategies applicable to 2-Bromo-5-fluoro-4-hydroxybenzoic acid to enhance its volatility for GC-MS analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For a molecule like 2-Bromo-5-fluoro-4-hydroxybenzoic acid, understanding its solid-state structure is crucial for predicting its physical properties and how it might interact with other molecules.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 3: Crystallographic Data for 4-Bromo-2-hydroxybenzoic acid (an isomer)

| Parameter | Value |

| Chemical Formula | C₇H₅BrO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 3.9283 Å, b = 5.9578 Å, c = 15.1246 Å |

| α = 92.925°, β = 90.620°, γ = 94.710° | |

| Volume | 352.28 ų |

Data sourced from a study on an isomer, 4-Bromo-2-hydroxybenzoic acid, illustrating the type of information obtained from an X-ray crystallographic analysis. researchgate.net

Advanced Spectroscopic Techniques for Surface and Interface Studies

Understanding the interaction of 2-Bromo-5-fluoro-4-hydroxybenzoic acid with surfaces is critical for applications in materials science and nanotechnology. Advanced spectroscopic techniques can provide detailed information about the adsorption, orientation, and chemical state of the molecule at interfaces.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a surface. aip.orgmdpi.comaip.org By irradiating a surface functionalized with 2-Bromo-5-fluoro-4-hydroxybenzoic acid with X-rays, the binding energies of core-level electrons (e.g., C 1s, O 1s, F 1s, Br 3d) can be measured. Shifts in these binding energies provide information about the chemical environment of the atoms, for instance, confirming the binding of the carboxylate group to a metal oxide surface. aip.org XPS can also be used to estimate the thickness and coverage of self-assembled monolayers. aip.org

Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique for studying molecules adsorbed on metal surfaces. researchgate.netnih.govrsc.org When molecules are in close proximity to nanostructured surfaces of metals like silver or gold, their Raman scattering signal can be enhanced by many orders of magnitude. This allows for the detection of very small quantities of the analyte and provides detailed vibrational information. For 2-Bromo-5-fluoro-4-hydroxybenzoic acid, SERS could be used to study its adsorption geometry on a metal surface by analyzing the enhancement of specific vibrational modes, such as the carboxylate symmetric and asymmetric stretches and aromatic ring vibrations. nih.govacs.org

Research Applications in Organic Synthesis and Material Science

2-Bromo-5-fluoro-4-hydroxybenzoic Acid as a Versatile Synthetic Building Block

The unique substitution pattern of 2-Bromo-5-fluoro-4-hydroxybenzoic acid, featuring bromine, fluorine, hydroxyl, and carboxylic acid functional groups, makes it a valuable intermediate in organic synthesis. The reactivity of these groups can be selectively manipulated to construct intricate molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

Scaffold for the Development of New Chemical Entities

There is currently a lack of specific published research demonstrating the use of 2-Bromo-5-fluoro-4-hydroxybenzoic acid as a central scaffold for the development of new chemical entities in fields such as medicinal chemistry or agrochemistry. The potential for this molecule to serve as a foundational structure is recognized due to its multiple functionalization points; however, concrete examples of its application in this context are not present in the available literature.

Exploration in Material Science Research

The incorporation of fluorine and bromine atoms into organic molecules can impart unique properties relevant to material science, such as altered electronic characteristics, thermal stability, and liquid crystalline behavior.

Incorporation into Liquid Crystal Systems

No specific studies detailing the incorporation of 2-Bromo-5-fluoro-4-hydroxybenzoic acid into liquid crystal systems were identified in the course of this research. The synthesis of liquid crystals often utilizes fluorinated benzoic acid derivatives, but there is no direct evidence of this particular compound being employed for such purposes in the reviewed literature.

Development of Advanced Functional Materials

While the development of advanced functional materials often involves halogenated organic compounds, there is no specific information available that describes the use of 2-Bromo-5-fluoro-4-hydroxybenzoic acid in the creation of such materials. Research in this area may be ongoing, but it has not been published in the sources that were consulted.

Polymer Science Applications

A review of the current scientific literature did not reveal any specific applications of 2-Bromo-5-fluoro-4-hydroxybenzoic acid in polymer science. Although functionalized benzoic acids can be used as monomers or modifying agents in polymer synthesis, there are no documented instances of this particular compound being used in this capacity.

Role as a Precursor in Synthetic Methodologies for Biologically Relevant Scaffolds

2-Bromo-5-fluoro-4-hydroxybenzoic acid has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of complex molecular architectures with potential biological activity. Its trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and two halogen substituents (bromo and fluoro), allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of diverse heterocyclic systems. The strategic placement of these functional groups on the benzene (B151609) ring provides chemists with multiple reaction sites to elaborate upon, leading to the creation of novel compounds with potential applications in medicinal chemistry.

One of the most significant applications of this compound is as a precursor for the synthesis of substituted benzofurans. The benzofuran (B130515) moiety is a prominent scaffold found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of benzofuran derivatives often involves the initial formation of a key intermediate from a substituted phenol (B47542), followed by cyclization to form the furan (B31954) ring fused to the benzene core.

While a direct, step-by-step synthesis of a specific named drug or a complex natural product starting from 2-bromo-5-fluoro-4-hydroxybenzoic acid is not extensively detailed in publicly available literature, the principles of benzofuran synthesis strongly suggest its utility in this context. The general synthetic strategies for benzofurans often utilize precursors with similar functionalities. For instance, the hydroxyl group of a substituted phenol can react with a molecule containing a suitable leaving group to form an ether linkage, which is then followed by an intramolecular cyclization to construct the benzofuran ring. The presence of the bromine and fluorine atoms on the benzene ring of 2-bromo-5-fluoro-4-hydroxybenzoic acid can influence the reactivity of the molecule and can be retained in the final product to potentially enhance its biological activity or can be further functionalized.

Several established methods for benzofuran synthesis can be adapted for use with 2-bromo-5-fluoro-4-hydroxybenzoic acid or its derivatives. These methods include:

Palladium-catalyzed synthesis: Palladium catalysts are widely used to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. In the context of benzofuran synthesis, a palladium catalyst can be employed to couple the phenolic precursor with a suitable reaction partner, leading to the formation of the key intermediate for cyclization.

Copper-catalyzed synthesis: Copper catalysts are also effective in promoting the intramolecular cyclization of appropriately substituted phenols to yield benzofurans. The choice of catalyst and reaction conditions can be tailored to achieve the desired substitution pattern on the final benzofuran scaffold.

Acid-catalyzed cyclization: In some synthetic routes, an acid catalyst can be used to promote the dehydration and subsequent cyclization of a precursor molecule to form the benzofuran ring.

The following table outlines the key reactive sites of 2-Bromo-5-fluoro-4-hydroxybenzoic acid and their potential roles in the synthesis of biologically relevant scaffolds like benzofurans.

| Functional Group | Position | Potential Role in Synthesis |

| Carboxylic Acid | C1 | Can be converted to esters, amides, or other functional groups. May direct ortho-lithiation for further substitution. |

| Bromine | C2 | Can participate in cross-coupling reactions (e.g., Suzuki, Heck) or be replaced via nucleophilic aromatic substitution. |

| Fluorine | C5 | Modulates the electronic properties of the ring and can enhance metabolic stability and binding affinity of the final compound. |

| Hydroxyl | C4 | Key functional group for etherification and subsequent intramolecular cyclization to form the furan ring of the benzofuran scaffold. |

While specific examples are proprietary or not widely published, the chemical principles and the known reactivity of similar halogenated hydroxybenzoic acids strongly support the role of 2-Bromo-5-fluoro-4-hydroxybenzoic acid as a valuable precursor in the development of novel, biologically active benzofuran derivatives and other complex heterocyclic systems. Further research in this area is likely to uncover more specific applications of this versatile building block in the synthesis of new therapeutic agents.

There is currently no readily available information in the public domain regarding the application of 2-Bromo-5-fluoro-4-hydroxybenzoic acid in the field of material science. Research in this area may be ongoing but has not yet been published in accessible scientific literature.

Environmental Fate and Degradation Research of Halogenated Benzoic Acids

Anaerobic and Aerobic Biodegradation Studies

The biodegradation of halogenated benzoic acids is contingent on the prevailing redox conditions, with distinct microbial pathways for their degradation under anaerobic and aerobic environments.

Under aerobic conditions , the microbial degradation of aromatic compounds is a well-documented process. Microorganisms typically employ oxygenases to hydroxylate the aromatic ring, a critical step that prepares the ring for cleavage. researchgate.net For hydroxybenzoic acids, which already possess a hydroxyl group, further hydroxylation can lead to the formation of dihydroxybenzoic acids. researchgate.net These intermediates are then susceptible to ring fission by dioxygenases, leading to their breakdown into aliphatic compounds that can be utilized in central metabolic pathways. researchgate.net The presence of halogens on the aromatic ring can influence the rate and feasibility of this process. Generally, the degradation of halogenated aromatics under aerobic conditions involves the initial removal of the halogen substituent or the cleavage of the aromatic ring while the halogens are still attached.

In contrast, anaerobic degradation of halogenated benzoic acids often proceeds via reductive dehalogenation. oup.com In this process, the halogenated compound serves as an electron acceptor, and the halogen substituent is removed and replaced by a hydrogen atom. oup.com This initial dehalogenation step is crucial as it renders the aromatic ring less toxic and more amenable to subsequent degradation. For instance, studies on chlorobenzoates have shown that they can be degraded under denitrifying conditions, where nitrate (B79036) serves as the terminal electron acceptor. oup.comnih.gov Enrichment cultures from various sediments and soils have demonstrated the ability to degrade 3-chlorobenzoate (B1228886) and 4-chlorobenzoate (B1228818) within weeks. nih.gov These cultures were also capable of degrading the corresponding brominated and iodinated benzoic acids, indicating a degree of specificity related to the position of the halogen. oup.comnih.gov However, 2-chlorobenzoate (B514982) was found to be metabolized more slowly. oup.comnih.gov The anaerobic degradation of 3-chlorobenzoic acid has been shown to be a key step in its complete mineralization by anaerobic consortia. oup.com

The following table summarizes findings on the biodegradation of various halogenated benzoic acids, which can serve as a proxy for understanding the potential fate of 2-Bromo-5-fluoro-4-hydroxybenzoic acid.

| Compound | Condition | Organism/System | Findings |

| 3-Chlorobenzoate | Anaerobic (Denitrifying) | Sediment/Soil Enrichment Cultures | Readily degraded within 2-4 weeks. nih.gov |

| 4-Chlorobenzoate | Anaerobic (Denitrifying) | Sediment/Soil Enrichment Cultures | Readily degraded within 2-4 weeks. nih.gov |

| 2-Chlorobenzoate | Anaerobic (Denitrifying) | Sediment/Soil Enrichment Cultures | Slowly metabolized. nih.gov |

| 3-Bromobenzoate | Anaerobic (Denitrifying) | 3-Chlorobenzoate Enrichment Culture | Degraded within 6 days. oup.com |

| 4-Bromobenzoate | Anaerobic (Denitrifying) | 4-Chlorobenzoate Enrichment Culture | Utilized by the culture. oup.com |

| 4-Iodobenzoate | Anaerobic (Denitrifying) | 4-Chlorobenzoate Enrichment Culture | Utilized by the culture. oup.com |

| 3-Fluorobenzoate | Anaerobic (Denitrifying) | 3-Chlorobenzoate Enrichment Culture | Not utilized within 10 days. oup.com |

| 4-Fluorobenzoate | Anaerobic (Denitrifying) | 4-Chlorobenzoate Enrichment Culture | Not degraded within 10 days. oup.com |

| 3-Chlorobenzoate | Anaerobic (Phototrophic) | Rhodopseudomonas palustris | Used as a sole growth substrate. oup.com |

Research on Defluorination Mechanisms in Environmental Systems

The carbon-fluorine bond is the strongest single bond in organic chemistry, which makes fluorinated compounds particularly resistant to degradation. researchgate.net However, microbial defluorination can occur through several enzymatic pathways. researchgate.net These mechanisms are broadly categorized as hydrolytic, oxidative, and reductive. researchgate.net

Hydrolytic dehalogenation involves the enzymatic cleavage of the C-F bond, with the introduction of a hydroxyl group from water. researchgate.net This mechanism has been well-studied for compounds like fluoroacetate. researchgate.net For aromatic compounds, nucleophilic substitution of the fluorine atom can occur, particularly if the aromatic ring is activated by other substituents.

Oxidative defluorination is often mediated by oxygenase enzymes. In this process, the enzyme incorporates one or both atoms of molecular oxygen into the substrate, leading to an unstable intermediate that subsequently eliminates the fluoride (B91410) ion.

Reductive defluorination , as mentioned earlier, involves the replacement of a fluorine atom with a hydrogen atom. This is a key initial step in the anaerobic degradation of many halogenated aromatic compounds. Recent research has implicated the involvement of flavin-based electron-bifurcating caffeate reduction pathways in the reductive defluorination of certain perfluorinated compounds by Acetobacterium species. nih.gov

The efficiency of microbial defluorination is highly dependent on the specific microorganism, the structure of the fluorinated compound, and environmental conditions. researchgate.net For instance, studies on short-chain fluorinated carboxylic acids have shown that the presence of C-H bonds at the α-carbon can facilitate microbial attack and subsequent defluorination. nih.gov The defluorination of some of these compounds was found to be a cometabolic process, requiring the presence of a growth substrate. nih.gov

Persistence and Transformational Pathways in Environmental Matrices

The persistence of halogenated benzoic acids in the environment is a function of their resistance to biotic and abiotic degradation processes. The presence of multiple halogen substituents, and particularly fluorine, can significantly increase a compound's recalcitrance.

In soil and sediment , anaerobic conditions are common, and reductive dehalogenation is expected to be a primary transformation pathway. The rate and extent of degradation will depend on the availability of suitable electron donors and the presence of microbial populations capable of carrying out this process. researchgate.net The position of the halogens on the benzoic acid ring also plays a crucial role in determining the degradation rate. As seen with chlorobenzoates, the ortho position can be more resistant to degradation than the meta and para positions. nih.gov

In aquatic environments , both aerobic and anaerobic conditions can exist. In the aerobic water column, microbial degradation and photolysis may contribute to the transformation of halogenated benzoic acids. However, in anoxic sediments, the persistence is likely to be higher, with slow anaerobic degradation being the main removal mechanism.

The transformation of halogenated benzoic acids does not always lead to complete mineralization. Incomplete degradation can result in the formation of various transformation products. For example, the initial dehalogenation of a polyhalogenated benzoic acid will produce a less halogenated benzoic acid, which may then undergo further degradation or persist in the environment. The hydroxylation of the aromatic ring is a key step in aerobic degradation pathways, leading to intermediates that can be further metabolized. researchgate.net

Structure Reactivity and Structure Property Relationship Studies of 2 Bromo 5 Fluoro 4 Hydroxybenzoic Acid and Its Derivatives

Impact of Halogen and Hydroxyl Position on Acidity and Reactivity

The acidity and reactivity of 2-Bromo-5-fluoro-4-hydroxybenzoic acid are profoundly influenced by the electronic and steric effects imposed by its substituents and their specific positions on the aromatic ring. The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate (B1203000) anion. Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, thereby increasing acidity (resulting in a lower pKa value), while electron-donating groups destabilize the anion and decrease acidity. hcpgcollege.edu.inlibretexts.org

In 2-Bromo-5-fluoro-4-hydroxybenzoic acid, the substituents contribute a combination of inductive and resonance effects: